molecular formula C6H3Cl2FN2O2 B2857378 3,5-Dichloro-4-fluoro-2-nitroaniline CAS No. 1698952-59-8

3,5-Dichloro-4-fluoro-2-nitroaniline

Cat. No.: B2857378
CAS No.: 1698952-59-8
M. Wt: 225
InChI Key: NOFZAQNJEYFLOY-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H3Cl2FN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups

Mechanism of Action

Target of Action

3,5-Dichloro-4-fluoro-2-nitroaniline is known to be used as modulators of nuclear hormone receptor function . These receptors are proteins that are responsible for sensing steroid and thyroid hormones and certain other molecules. They work by binding to specific DNA sequences, thereby controlling the transcription of genetic information from DNA to mRNA.

Mode of Action

It is known that nitroanilines can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . These reactions can influence the compound’s interaction with its targets and result in changes at the molecular level.

Biochemical Pathways

It is known that nitroanilines can form complexes with certain metal ions such as cobalt (ii), nickel (ii), and copper (ii) . This suggests that the compound may interact with metalloproteins or enzymes that require these metal ions for their function.

Result of Action

Given its potential role as a modulator of nuclear hormone receptor function , it could potentially influence gene expression and thus have wide-ranging effects on cellular function.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the presence of certain metal ions could influence the compound’s ability to form complexes . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-fluoro-2-nitroaniline typically involves multiple steps. One common method includes the nitration of 3,5-dichloro-4-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The raw materials used are generally inexpensive and readily available, making the process cost-effective.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluoro-2-nitroaniline undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate, acidic conditions.

Major Products Formed

    Reduction: 3,5-Dichloro-4-fluoro-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

3,5-Dichloro-4-fluoro-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-nitroaniline
  • 4-Fluoro-2-nitroaniline
  • 2,4-Dichloro-5-fluoroaniline

Uniqueness

3,5-Dichloro-4-fluoro-2-nitroaniline is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3,5-dichloro-4-fluoro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FN2O2/c7-2-1-3(10)6(11(12)13)4(8)5(2)9/h1H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFZAQNJEYFLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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